molecular formula C22H15NO4 B2928812 2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide CAS No. 326887-81-4

2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2928812
CAS No.: 326887-81-4
M. Wt: 357.365
InChI Key: BEAYTDZIZPHZAI-UHFFFAOYSA-N
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Description

2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide is a synthetic coumarin-amide derivative supplied for research use only. This compound is of significant interest in the field of medicinal chemistry, particularly for investigating novel therapeutic strategies against neurodegenerative diseases. Current scientific literature explores coumarin-based amide scaffolds for their potential to inhibit the aggregation of pathological proteins like α-synuclein (α-syn) and tau, which are central to the progression of Parkinson's and Alzheimer's disease . The compound's mechanism of action is studied through its antioligomer and antifibrillar effects, which can be evaluated using biophysical methods such as thioflavin T (ThT) fluorescence assays . Researchers value this chemical class for its potential as a multitarget inhibitor, potentially disrupting the formation of toxic protein oligomers and fibrils . This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-oxo-N-(2-phenoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4/c24-21(17-14-15-8-4-6-12-19(15)27-22(17)25)23-18-11-5-7-13-20(18)26-16-9-2-1-3-10-16/h1-14H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAYTDZIZPHZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-phenoxybenzaldehyde with 3-amino-2H-chromene-2-one under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Comparison with Similar Compounds

Table 1: Comparison of Key Coumarin Carboxamide Derivatives

Compound Name Substituent (R) Yield (%) Melting Point (°C) Key Functional Groups Reference
2-oxo-N-phenethyl-2H-chromene-3-carboxamide Phenethyl 41.1 175.2–176.3 Amide, Coumarin lactone
N-butyl-2-oxo-2H-chromene-3-carboxamide n-Butyl 41.5 90–91 Aliphatic amide
2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 4-Sulfamoylphenyl 86 >300 Sulfonamide, Coumarin
2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide Pyridinylmethyl N/A N/A Heterocyclic amide
Target compound 2-Phenoxyphenyl Inferred Predicted >175 Aromatic ether, Amide -

Key Observations :

  • Yield : Aliphatic substituents (e.g., butyl) and smaller aromatic groups (e.g., phenethyl) yield moderate efficiencies (~40–47%), while bulkier substituents (e.g., sulfamoylphenyl) require optimized conditions (e.g., HCl/dioxane reflux) for higher yields (~86%) .
  • Melting Points : Aromatic substituents (e.g., phenethyl, sulfamoylphenyl) correlate with higher melting points (>175°C) due to enhanced intermolecular stacking, whereas aliphatic derivatives (e.g., butyl) exhibit lower melting points (~90°C) .
  • Spectral Data : All compounds share IR peaks at ~1700 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (coumarin lactone). NMR data confirm substituent-specific shifts; for example, pyridinylmethyl derivatives show aromatic proton splitting at δ 8.6–9.0 ppm .

SAR Insights :

  • Aromatic vs.
  • Linker Flexibility : Thiourea or alkynyl linkers (e.g., in ) introduce conformational flexibility, critical for enzyme inhibition .

Challenges :

  • Steric hindrance from the phenoxyphenyl group may necessitate prolonged reaction times or elevated temperatures.
  • Purification via column chromatography or recrystallization (e.g., DMF/water) is critical for isolating high-purity products .

Analytical Characterization

  • <sup>1</sup>H NMR: Expected signals include δ 8.5–9.0 ppm (coumarin H-4), δ 6.8–7.8 ppm (aromatic protons from phenoxyphenyl), and δ 10.5–11.0 ppm (amide NH) .
  • Mass Spectrometry: Molecular ion peaks consistent with C22H15NO4 (calc. 365.10 g/mol).

Biological Activity

2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromene backbone with a carboxamide functional group, which is critical for its biological activity. The presence of the phenoxyphenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of 2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide is attributed to several mechanisms:

  • Enzyme Inhibition :
    • The compound has shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways.
    • It modulates the nuclear factor-kappa B (NF-κB) signaling pathway, leading to reduced expression of pro-inflammatory cytokines.
  • Anticancer Activity :
    • Studies have indicated that this compound can induce apoptosis in cancer cells by activating caspase pathways and upregulating tumor suppressor proteins like p53 .
    • It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of 2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide:

Biological Activity Cell Line/Model IC₅₀ (μM) Mechanism
AnticancerMCF-7 (breast cancer)7.98 ± 0.05Induction of apoptosis via caspase activation
Anti-inflammatoryRAW 264.7 macrophages10.38COX and LOX inhibition
CytotoxicityHT-29 (colon cancer)9.44 ± 0.02Cell cycle arrest and apoptosis induction

Case Studies

  • Anti-inflammatory Effects : In vitro studies using RAW 264.7 macrophages demonstrated that treatment with 2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide resulted in a significant decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Efficacy : A study evaluating the compound against the MCF-7 breast cancer cell line revealed that it induced apoptosis characterized by increased levels of cleaved caspase-3 and p53, highlighting its potential as a therapeutic candidate for breast cancer treatment .

Q & A

Q. Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grows crystals via slow evaporation (e.g., acetone), and data are collected using synchrotron radiation. Structure solved via direct methods (SHELXT) and refined with SHELXL .
  • Spectroscopic Validation :
    • ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic signals at δ 6.5–8.5 ppm) and carbonyl groups (C=O at ~160–170 ppm).
    • HRMS : Validates molecular formula (e.g., [M+H]⁺ peak) .

Advanced: What strategies resolve discrepancies between in vitro enzyme inhibition and lack of cellular antiviral activity in coumarin-carboxamide derivatives?

Q. Approach :

  • Structural Modifications : Introduce substituents to enhance cell permeability (e.g., lipophilic groups on the phenoxyphenyl moiety).
  • Assay Optimization :
    • Use membrane permeability enhancers (e.g., cyclodextrins) in cellular assays.
    • Perform time-resolved uptake studies to evaluate intracellular accumulation.
  • Off-Target Profiling : Screen against related enzymes (e.g., proteases) to rule out non-specific binding .

Advanced: How can hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

Q. Analysis Tools :

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H···O, N–H···O) using CrystalExplorer.
  • Graph Set Analysis : Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict solubility and stability.
    Impact : Strong π-π stacking (e.g., between coumarin and phenoxyphenyl groups) may reduce solubility, necessitating co-crystallization with co-formers .

Advanced: How do computational methods guide the design of derivatives with enhanced HIV integrase inhibition?

Q. Workflow :

Docking Studies (AutoDock Vina) : Dock the compound into the HIV integrase active site (PDB: 3LPT) to identify key interactions (e.g., Mg²⁺ coordination).

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.

MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).
Outcome : Halogen substitution at the phenyl ring improves hydrophobic contacts .

Basic: What analytical techniques validate purity and stability during scale-up synthesis?

Q. Methods :

  • HPLC-DAD : Monitors purity (>98%) using a C18 column (acetonitrile/water gradient).
  • TGA/DSC : Assess thermal stability (decomposition >200°C).
  • Mass Spectrometry Imaging (MSI) : Maps degradation products in bulk samples .

Advanced: How do electron-withdrawing vs. electron-donating substituents affect the compound’s photophysical properties?

Q. Experimental Setup :

  • UV-Vis Spectroscopy : Measure λₘₐₓ shifts (e.g., nitro groups bathochromically shift absorption).
  • Fluorescence Quenching Studies : Compare quantum yields in polar vs. non-polar solvents.
    Findings : Electron-withdrawing groups (e.g., -NO₂) enhance intramolecular charge transfer, increasing Stokes shift .

Advanced: What role do supramolecular interactions play in co-crystal formation with benzothiazole derivatives?

Q. Design Strategy :

  • Co-crystal Screening : Use solvent-drop grinding with 2-aminobenzothiazole in ethanol.
  • Synthonic Engineering : Leverage complementary hydrogen-bond donors/acceptors (e.g., amide-NH to benzothiazole-N).
    Outcome : Co-crystals exhibit improved dissolution rates (pH 6.8 buffer) by disrupting tight coumarin packing .

Basic: How is the compound’s solubility profile determined, and what formulations mitigate poor aqueous solubility?

Q. Protocol :

  • Shake-Flask Method : Measure solubility in buffers (pH 1–10) and biorelevant media (FaSSIF/FeSSIF).
  • Formulation Strategies :
    • Nanoemulsions : Use Tween-80 and soybean oil (particle size <200 nm via DLS).
    • Amorphous Solid Dispersions : Spray-dry with HPMCAS .

Advanced: What mechanistic insights explain the compound’s anti-inflammatory activity in preclinical models?

Q. Studies :

  • NF-κB Luciferase Assay : Inhibits TNF-α-induced NF-κB activation in RAW264.7 cells (IC₅₀ ~5 μM).
  • COX-2 ELISA : Reduces prostaglandin E₂ synthesis by >50% at 10 μM.
  • Molecular Dynamics : Identifies allosteric binding to the p65 subunit of NF-κB .

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